Ethyl 2-amino-4-thiazoleacetate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 2-amino-4-thiazoleacetate involves efficient methodologies, including the reaction of N-arylthiazole-2-amines with ethyl chloroacetate using NaH as a base in THF to produce novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates. This process has been optimized for high yield and efficiency (Babar et al., 2017). Further, the synthesis of related thiazole derivatives through interactions with different arylidinemalononitrile derivatives in ethanol/TEA solutions at room temperature has been documented, showcasing the versatility in synthesizing thiazole-based compounds (Mohamed, 2014).
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-4-thiazoleacetate and related compounds has been determined through various methods, including X-ray crystallography. These studies reveal the intricate details of the molecule's geometry and intermolecular interactions, such as hydrogen bonding, contributing to the stability and reactivity of the compound (Lynch & Mcclenaghan, 2004).
Chemical Reactions and Properties
Ethyl 2-amino-4-thiazoleacetate undergoes various chemical reactions, forming complex structures with significant biological activities. For example, its reaction with ethyl isothiocyanate leads to the formation of thiazinone derivatives, showcasing its reactivity towards the synthesis of potentially bioactive molecules (Gad et al., 2020).
Scientific Research Applications
Enzyme Inhibition : It has shown high inhibition of enzymes, particularly glucosidase, indicating potential for therapeutic use in diabetes and other related conditions (Babar et al., 2017).
Cancer Treatment : A derivative, Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, shows potential as an apoptosis-inducing agent for breast cancer, significantly decreasing solid tumor mass in vivo (Gad et al., 2020).
Improved Synthesis : Advancements in the synthetic process of related compounds have led to increased yield and purity, indicating its relevance in industrial chemistry and pharmaceuticals (Yi-hong, 2003).
Crystallography Studies : Research on the structures of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate reveal significant hydrogen-bonded interactions, contributing to a better understanding of its chemical behavior (Lynch & Mcclenaghan, 2004).
Photoelectronic Devices : Synthesized compounds have shown good thermal stability and potential use in photoelectronic devices due to their crystallinity and photoluminescence properties (Shafi et al., 2021).
Antimicrobial and Antiproliferative Activities : Various synthesized thiazole compounds show promising antimicrobial and anti-proliferative activity against bacteria, fungi, and cancer cells, indicating potential for medical and biotechnological applications (Sonar et al., 2020), (Desai et al., 2019).
Corrosion Inhibition : Thiadiazole derivatives effectively inhibit mild steel corrosion in formic and acetic acid media, indicating its importance in industrial applications, particularly in corrosion prevention (Rafiquee et al., 2007).
Safety And Hazards
Ethyl 2-amino-4-thiazoleacetate is not considered hazardous according to the 2012 OSHA Hazard Communication Standard5. However, it should not be released into the environment and dust formation should be avoided5. Personal protective equipment is recommended when handling this compound5.
Future Directions
Ethyl 2-amino-4-thiazoleacetate has shown potential as an anticancer agent3. Further research could explore this potential and the compound’s other therapeutic roles. As it is a versatile building block for the synthesis of various pharmaceutical and biologically active compounds, it could be used to develop new drugs and treatments2.
properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQNGLYXRFCPGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201389 | |
Record name | Ethyl 2-aminothiazol-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-thiazoleacetate | |
CAS RN |
53266-94-7 | |
Record name | Ethyl 2-amino-4-thiazoleacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53266-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-aminothiazol-4-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053266947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-aminothiazol-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-aminothiazol-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 2-aminothiazol-4-acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LA52G9LVB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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